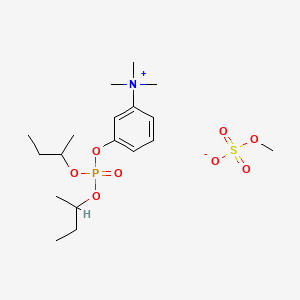
(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate is an organophosphorus compound. It is characterized by its distinctive phosphorus-oxygen bonds and phenyl group. This compound is noteworthy for its diverse applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Route: One common synthetic route involves the reaction of a phenol derivative with an organophosphorus reagent. This reaction typically occurs under anhydrous conditions with the presence of a base to facilitate the formation of the phosphorus-oxygen bond.
Second Route: Another route involves the reaction of a trimethylazanium compound with a phosphorylated phenol derivative. This method often requires catalysis by a strong acid or heat to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate involves large-scale synthesis under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert it back to its corresponding phenol and phosphorus derivatives.
Substitution: It is susceptible to nucleophilic substitution reactions, where the trimethylazanium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or nucleophilic salts are used under moderate temperatures.
Major Products
Oxidation Products: Phosphine oxides and hydroxylated phenyl derivatives.
Reduction Products: Phenol and organophosphorus compounds.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organophosphorus chemicals.
Biology: It serves as a probe in biochemical assays to study enzyme functions and interactions.
Medicine: Researchers explore its potential as a drug precursor and in the formulation of pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The phosphorus-oxygen bonds play a critical role in binding to active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Other Organophosphorus Compounds
Phosphine Oxides: Unlike [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, phosphine oxides have a different set of reactivity and applications.
Organophosphates: These compounds share some structural similarities but differ significantly in their biological and chemical properties.
Unique Features
The unique structure of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, particularly its combination of butan-2-yloxy groups and trimethylazanium, distinguishes it from other compounds in terms of reactivity and application potential.
Conclusion
[3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate stands out for its unique structure and diverse applications across various fields. Its synthesis, reactivity, and potential for scientific research make it a valuable compound for both academic and industrial purposes.
Hope that gives you what you need! Anything else I can explain or explore about this compound?
Properties
CAS No. |
77967-13-6 |
|---|---|
Molecular Formula |
C18H34NO8PS |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[3-di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C17H31NO4P.CH4O4S/c1-8-14(3)20-23(19,21-15(4)9-2)22-17-12-10-11-16(13-17)18(5,6)7;1-5-6(2,3)4/h10-15H,8-9H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
PRCOBLDZUHJLFC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)CC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















